Tetradecyl acetate
Overview
Description
Tetradecyl acetate is a chemical compound that has been studied in various contexts, particularly in relation to its role as a pheromone or pheromone analog in insects. It has been evaluated for its potential to disrupt the mating communication of pests such as the pink bollworm, Pectinophora gossypiella, by reducing the catch of males when used in traps baited with a sex lure . Additionally, this compound has been synthesized as part of research into sex pheromones for pest management, including the potato pest Symmetrischema tangolias and leaf-mining moths of the genus Phyllonorycter .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest due to their applications in pest control. An efficient six-step synthesis of (3E,7Z)-3,7-tetradecadienyl acetate, a related compound, has been reported, starting from commercially available dihydropyran and achieving high stereochemical purity . Similarly, various isomers of tetradeca-4,8-dien-1-yl acetate have been synthesized using Wittig coupling reactions and alkylation of terminal alkynes as key steps . These syntheses are important for producing pheromones in sufficient quantities and purities for use in integrated pest management programs.
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for their function as pheromones. The stereochemistry of the double bonds in these compounds is particularly important, as it can significantly affect their biological activity. For instance, the stereoselective formation of double bonds in the synthesis of pheromone analogs ensures that the final product mimics the natural pheromones of pests closely . The high stereochemical purity achieved in these syntheses is essential for the effectiveness of these compounds in the field.
Chemical Reactions Analysis
This compound and related compounds have been studied for their ability to interact with other chemicals, such as sex lures used in pest control. When combined with hexalure, this compound suppresses the attraction of pink bollworm moths, suggesting that it may inhibit the detection of natural female sex attractants . This property is leveraged to prevent male moths from locating females, thereby disrupting the mating process and reducing pest populations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its role as a pheromone or pheromone analog. While the specific physical properties of this compound are not detailed in the provided papers, the general principles of pheromone design indicate that volatility, stability, and solubility are important factors. These properties ensure that the compound can be released into the environment in a controlled manner and remain active for a sufficient period to disrupt pest behavior .
Scientific Research Applications
Biodegradation and Environmental Impact : A study explored the impact of tetracycline on the biodegradation of acetate by microbial cultures. While not directly on Tetradecyl acetate, this research offers insights into how similar compounds might interact with environmental factors and microbial activity (Kor-Bicakci et al., 2015).
Pharmaceutical Applications : Research on the release of tetracycline from electrospun matrices, which includes compounds like poly(ethylene-co-vinyl acetate), may provide ideas for how this compound could be utilized in drug delivery systems. This is particularly relevant for controlled drug release applications (Alhusein et al., 2013).
Chemical Analysis Techniques : Another study examined the determination of tetracyclines in water using ethyl acetate–ionic liquid dispersive liquid–liquid microextraction. This could inform analytical methods involving this compound, considering the similarities in chemical properties (Du et al., 2014).
Environmental Purification and Treatment : A paper on the reactive retention of tetracycline from aqueous solutions using modified cellulose acetate membranes hints at possible environmental applications of this compound in water purification or treatment processes (Pandele et al., 2020).
Pheromone Research : Research on the Loreyi leafworm indicated the identification of various acetate components, including this compound, as part of the insect's pheromone system. This suggests possible applications in entomology or pest control (Ho et al., 2002).
Mechanism of Action
Target of Action
Tetradecyl acetate, also known as myristyl acetate, is primarily used as a sex pheromone . It is produced by female Ctenopseustis obliquana, a species of moth . The primary targets of this compound are the male moths of the same species .
Mode of Action
The mode of action of this compound is based on its role as a sex pheromone. It is released by female moths to attract males for mating . The compound interacts with the olfactory receptors of the male moths, triggering a behavioral response that leads them towards the source of the pheromone .
Biochemical Pathways
This binding triggers a signal transduction pathway that leads to a behavioral response .
Pharmacokinetics
As a pheromone, it is likely to be volatile and easily dispersed in the environment, facilitating its detection by male moths .
Result of Action
The primary result of the action of this compound is the attraction of male moths to the females for mating . This compound can disrupt the mating of pest species, making it potentially useful for pest control .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of the pheromone in the environment. Temperature and humidity might also impact the volatility and stability of the compound .
Future Directions
properties
IUPAC Name |
tetradecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUUIFSIQMVYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862341 | |
Record name | Myristyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
638-59-5 | |
Record name | Tetradecyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecanol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myristyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O55CT350 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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